4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
The compound “4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . Compounds containing 1,2,4-triazole rings are known to exhibit a wide range of biological activities and are present in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and heterocyclic rings. The 1,2,4-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-triazole ring, for example, is known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes: Research shows that compounds related to the triazolopyridazine class, including 4-fluoro-N derivatives, can be synthesized through various chemical routes. For instance, starting from appropriate azides, 4-amino-substituted 1,2,3-triazolo[4,5-d]pyridazines can be obtained, indicating a methodology for synthesizing compounds with similar structures (Biagi et al., 1999).
Pharmacological Applications
Anticonvulsant Activity
Compounds in the triazolopyridazine family have been studied for their potential anticonvulsant activity. For instance, N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which share structural similarities, have been synthesized and tested for anticonvulsant properties, indicating potential applications in neurological disorders (Kelley et al., 1995).
Antimicrobial Activity
The structure of 4-fluoro-N derivatives suggests potential for antimicrobial activity. Similar compounds, like thienopyrimidine derivatives, have been synthesized and shown pronounced antimicrobial activity, suggesting a possible application in combating bacterial infections (Bhuiyan et al., 2006).
Chemical Structure and Bonding
- Structural Studies: Research into similar compounds, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, provides insights into the chemical structure and bonding, which can be fundamental in understanding the properties and potential applications of 4-fluoro-N derivatives (Kelley et al., 1995).
Potential in Drug Design
- Drug Development: The structural versatility of triazolopyridazine derivatives suggests their potential utility in drug design. For instance, benzodiazepine N-nitrosoamidines, which are used in the synthesis of triazolo and imidazobenzodiazepines, indicate the possibilities for developing new drugs in this chemical class (Fustero et al., 2006).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole ring structure have been found to bind to a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring structures can bind to the iron in the heme moiety of cyp-450 . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have shown versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of a 1,2,4-triazole ring structure in the compound suggests that it might have good bioavailability, as triazole derivatives are known to readily bind in the biological system .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
Various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers . This suggests that the compound’s action might be influenced by such factors.
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c22-16-6-4-15(5-7-16)21(29)23-11-10-19-25-24-18-8-9-20(26-27(18)19)32-13-14-2-1-3-17(12-14)28(30)31/h1-9,12H,10-11,13H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKLRGQIYWKMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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